molecular formula C7H5FN2 B1388178 6-Fluoro-2-methylnicotinonitrile CAS No. 375368-85-7

6-Fluoro-2-methylnicotinonitrile

Cat. No.: B1388178
CAS No.: 375368-85-7
M. Wt: 136.13 g/mol
InChI Key: QHANDBDQIAZNHP-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylnicotinonitrile is an organic compound with the molecular formula C7H5FN2 It is a derivative of nicotinonitrile, characterized by the presence of a fluorine atom at the 6-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Fluoro-2-methylnicotinonitrile involves the reaction of 2-bromomethyl-3-cyano-6-fluoropyridine with p-toluidine in the presence of anhydrous potassium carbonate. The reaction is typically carried out in dimethylformamide (DMF) as the solvent, with stirring and heating for about 5 hours. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by column chromatography using a mixture of petroleum ether and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylnicotinonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atom at the 6-position can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted nicotinonitrile derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds.

Scientific Research Applications

6-Fluoro-2-methylnicotinonitrile has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers explore its potential as a precursor for biologically active molecules.

    Industrial Chemistry: It is used in the development of new materials and chemical processes

Mechanism of Action

The specific mechanism of action for 6-Fluoro-2-methylnicotinonitrile depends on its application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would vary based on the biological activity of the final compounds synthesized from it .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylpyridine-3-carbonitrile
  • 3-Cyano-6-fluoro-2-methylpyridine
  • 2-Fluoro-6-methylpyridin-3-amine
  • 2,3-Difluoro-6-methylpyridine

Uniqueness

6-Fluoro-2-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds that may not be easily accessible through other routes .

Properties

IUPAC Name

6-fluoro-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHANDBDQIAZNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654059
Record name 6-Fluoro-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-85-7
Record name 6-Fluoro-2-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375368-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 375368-85-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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